Pentanediamine

Catalog No.
S8880045
CAS No.
80247-16-1
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
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Pentanediamine

CAS Number

80247-16-1

Product Name

Pentanediamine

IUPAC Name

pentane-1,1-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-2-3-4-5(6)7/h5H,2-4,6-7H2,1H3

InChI Key

KJOMYNHMBRNCNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(N)N

Pentanediamine (CAS: 80247-16-1), primarily utilized industrially as the 1,5-isomer (cadaverine), is a critical C5 aliphatic diamine that serves as a highly sustainable, bio-based alternative to petrochemical hexamethylenediamine (HMD). Synthesized commercially via the enzymatic decarboxylation of bio-derived lysine, this monomer enables the production of odd-even polyamides, most notably Polyamide 56 (PA56). For technical buyers and material scientists, the procurement value of pentanediamine lies in its ability to deliver a drastically lower carbon footprint while maintaining or exceeding the thermomechanical baselines of traditional PA66. Its five-carbon backbone increases the relative density of amide groups in the resulting polymer chain, directly enhancing moisture absorption, dyeability, and melt-flow processability without sacrificing the high tensile strength required for engineering plastics and advanced textile fibers [1].

Substituting pentanediamine with standard hexamethylenediamine (HMD) fundamentally alters the polymer architecture from an odd-even (PA56) to an even-even (PA66) system, resulting in the loss of specific material and processing advantages. While HMD forms highly ordered, parallel hydrogen-bonded crystalline regions, the odd-carbon structure of pentanediamine introduces a unique hydrogen-bonding geometry that lowers the hydrogen bond density slightly and alters crystallization kinetics. This structural shift provides PA56 with improved melt flowability, a wider processing window, and lower energy consumption during melt polycondensation compared to PA66. Furthermore, generic substitution with petroleum-based diamines forfeits the critical sustainability metrics and higher limiting oxygen index (due to higher nitrogen content) that are increasingly mandatory in modern automotive, electronic, and textile procurement specifications [1].

Polymerization and Processing Energy Efficiency

When polymerized with adipic acid, pentanediamine forms Polyamide 56 (PA56), which exhibits a lower melting temperature and improved melt flow compared to the HMD-derived Polyamide 66 (PA66). PA56 can be processed at 220–270 °C, whereas PA66 typically requires polymerization and extrusion temperatures around 285 °C. This reduction in processing temperature significantly lowers energy consumption during continuous industrial manufacturing [1].

Evidence DimensionProcessing and polymerization temperature requirement
Target Compound DataPentanediamine-derived PA56 (~220–270 °C)
Comparator Or BaselineHMD-derived PA66 (~285 °C)
Quantified Difference15–65 °C reduction in thermal processing requirements
ConditionsIndustrial melt polycondensation and extrusion

Lower processing temperatures reduce energy overhead and minimize the risk of oxidative discoloration during large-scale continuous polymerization.

Moisture Management and Amide Group Density

The five-carbon backbone of pentanediamine results in a higher density of amide linkages per polymer chain unit compared to the six-carbon HMD. This structural difference directly enhances the hydrophilicity of the resulting PA56 fibers. Consequently, PA56 demonstrates superior moisture absorption and management properties, making it highly preferable for advanced apparel and industrial textiles where PA66 falls short in moisture wicking [1].

Evidence DimensionAmide group density and moisture management
Target Compound DataPentanediamine (5-carbon backbone yields higher amide density)
Comparator Or BaselineHexamethylenediamine (6-carbon backbone yields lower amide density)
Quantified DifferenceEnhanced hydrophilicity and moisture wicking in the final polymer
ConditionsFiber spinning and textile application testing

Buyers in the textile and technical apparel sectors must select pentanediamine-based polymers to achieve premium moisture-wicking performance without secondary chemical treatments.

Crystallization Kinetics in Copolymer Blends

In the formulation of high-performance polymer alloys, incorporating pentanediamine-based PA56 into PA66 matrices significantly modifies crystallization behavior. Differential Scanning Calorimetry (DSC) analyses reveal that PA56/66 copolyamides exhibit faster crystallization rates than pure PA56 and lower activation energies for crystallization. This tunable crystallization allows manufacturers to optimize the cooling and molding cycle times of engineering plastics [1].

Evidence DimensionNon-isothermal crystallization activation energy
Target Compound DataPentanediamine-inclusive PA56/66 copolyamides
Comparator Or BaselinePure PA56 or standard PA66 baselines
Quantified DifferenceLower activation energy and accelerated crystallization rates
ConditionsNon-isothermal melt cooling (DSC analysis via Kissinger/Jeziorny methods)

Faster and more controllable crystallization translates directly to shorter injection molding cycle times and increased manufacturing throughput.

Precursor Viability for Bio-Based Diisocyanates (PDI)

Beyond polyamides, pentanediamine is the critical precursor for synthesizing pentamethylene diisocyanate (PDI), a bio-based alternative to hexamethylene diisocyanate (HDI). PDI derived from bio-pentanediamine matches the reactivity and stability of HDI while providing a renewable carbon source for polyurethane coatings. Modern double-effect distillation purification of bio-based PDI achieves purities of ≥99.90%, ensuring drop-in compatibility for high-solids and UV-curable coating formulations [1].

Evidence DimensionPrecursor viability for aliphatic diisocyanates
Target Compound DataPentanediamine (yields bio-based PDI, ≥99.90% purity achievable)
Comparator Or BaselinePetrochemical diamines (yield fossil-based HDI)
Quantified DifferenceEquivalent chemical purity with a shift to 100% bio-based carbon content
ConditionsDouble-effect distillation and phosgenation/non-phosgene synthesis routes

Procurement teams sourcing raw materials for sustainable polyurethanes can use pentanediamine to achieve green certifications without compromising the optical or mechanical properties of the final coating.

Bio-Based Engineering Plastics (PA56)

Pentanediamine is the essential monomer for synthesizing Polyamide 56. It is the optimal procurement choice for automotive and electronic component manufacturers seeking to replace PA66 with a lower-carbon material that offers equivalent tensile strength, improved flame retardancy (due to higher nitrogen content), and superior melt flow during injection molding [1].

High-Performance and Industrial Textile Fibers

Due to the higher amide group density provided by the C5 diamine, PA56 fibers exhibit superior moisture absorption, dye uptake, and softness compared to traditional nylon. This makes pentanediamine the preferred precursor for procuring materials destined for activewear, home textiles, and high-tenacity tire cords [2].

Semi-Aromatic Heat-Resistant Polyamides (PA5T)

Pentanediamine can be co-polymerized with terephthalic acid to produce PA5T. This application is critical for electronics manufacturing (e.g., SMT connectors) where materials must withstand high reflow soldering temperatures while maintaining dimensional stability, offering a bio-based alternative to PA6T or PA9T [3].

Sustainable Polyurethane Coatings via PDI

Pentanediamine serves as the direct chemical precursor for pentamethylene diisocyanate (PDI). This scenario is highly relevant for the procurement of raw materials in the paints and coatings industry, enabling the formulation of eco-friendly, non-yellowing aliphatic polyurethanes and reactive diluents for high-solids UV-curable systems [4].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

102.115698455 g/mol

Monoisotopic Mass

102.115698455 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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